(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Overview
Description
(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound belonging to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Mechanism of Action
Target of Action
Related pyrazolo[3,4-b]pyridine compounds have been reported to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It can be inferred from related studies that these types of compounds may interact with their targets, such as cdk2, and inhibit their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential target of cdk2, it can be inferred that this compound may affect cell cycle regulation pathways .
Result of Action
Related compounds have shown cytotoxic activities against various cell lines , suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways . Additionally, this compound interacts with cytochrome P450 isoforms, affecting their metabolic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound inhibits the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell survival, proliferation, and differentiation . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of TRKs, inhibiting their kinase activity and preventing downstream signaling . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the kinase domain’s binding pocket . Additionally, this compound can inhibit or activate other enzymes, leading to changes in cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of TRKs and other targets . Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and hematological abnormalities . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, influencing their activity and altering metabolic flux . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These metabolites can further modulate cellular processes and contribute to the overall effects of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKs and other target proteins . Additionally, this compound can be directed to specific subcellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-methyl-1H-pyrazole with 3-chloropyridine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce functional groups like halogens or alkyl groups .
Scientific Research Applications
(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings.
Uniqueness
(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid functional group. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-7-4-11-12(5-8(13)14)9(7)10-3-6/h2-4H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICZOAAIQKXMFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(N=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230899 | |
Record name | 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-25-2 | |
Record name | 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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